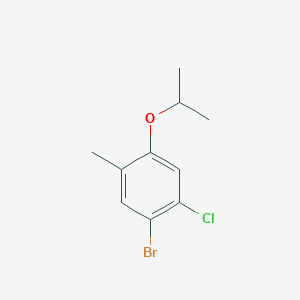

1-Bromo-2-chloro-4-isopropoxy-5-methylbenzene

Description

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of organic compounds that have garnered considerable attention in various scientific domains. researchgate.netnih.gov These molecules, characterized by a halogen atom and an ether group attached to an aromatic ring, are often investigated for their unique chemical and physical properties. nih.govacs.org Research in this area frequently focuses on their synthesis, reactivity, and potential applications in materials science, pharmaceuticals, and agriculture. nih.govresearchgate.net The presence of both a halogen and an ether functionality imparts a distinct electronic and steric environment to the aromatic ring, influencing its reactivity in further chemical transformations. researchgate.net The study of halogen bonds, a type of non-covalent interaction involving halogen atoms, has also become a significant area of research for ethers. nih.govacs.org

Current Research Trends and Gaps Pertaining to Complex Halogenated Aromatics

Current research on halogenated aromatic compounds is vibrant, with a focus on developing new synthetic methodologies, understanding their environmental fate, and exploring their applications in fields like medicinal chemistry and electronics. chromatographyonline.comresearchgate.net There is a growing interest in creating highly substituted, complex aromatic structures to access novel chemical space. However, this pursuit also reveals significant research gaps. While many simpler halogenated aromatics are well-studied, their more complex, multifunctionalized counterparts, such as 1-Bromo-2-chloro-4-isopropoxy-5-methylbenzene, often remain unexplored. The synthesis of such molecules can be challenging, and their detailed characterization requires sophisticated analytical techniques. This lack of available data for highly substituted compounds presents a barrier to fully harnessing their potential.

Scope and Objectives of Scholarly Inquiry on this compound

Given the absence of dedicated research, the scope of scholarly inquiry into this compound is wide open. The primary objective would be to develop a reliable and efficient synthetic route to this compound. Subsequent research would logically focus on its thorough characterization using modern spectroscopic and crystallographic methods. A deeper investigation into its chemical reactivity would also be a key objective, exploring how the various substituents influence its behavior in different chemical reactions. Ultimately, the long-term goal of such research would be to identify potential applications for this molecule, for instance, as a building block in the synthesis of novel bioactive compounds or functional materials.

Due to the limited specific research on this compound, the following data on a related, simpler compound, 1-Bromo-2-chlorobenzene, is provided for illustrative context.

Physicochemical Properties of a Related Compound: 1-Bromo-2-chlorobenzene

| Property | Value |

| Molecular Formula | C6H4BrCl |

| Molecular Weight | 191.45 g/mol |

| Boiling Point | 199–201 °C |

| InChI Key | QBELEDRHMPMKHP-UHFFFAOYSA-N |

| CAS Number | 694-80-4 |

| Data sourced from PubChem and other chemical databases for 1-Bromo-2-chlorobenzene and is intended for comparative purposes only. chemeo.com |

Potential Research Directions for this compound

| Research Area | Key Questions and Objectives |

| Synthesis | Development of a multi-step synthesis pathway. Optimization of reaction conditions to maximize yield and purity. |

| Spectroscopic Analysis | Full characterization using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm the structure. |

| X-ray Crystallography | Determination of the single-crystal X-ray structure to understand its solid-state packing and intermolecular interactions. |

| Reactivity Studies | Investigation of its utility in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromo- and chloro- positions. |

| Application as a Building Block | Use as a starting material for the synthesis of more complex molecules with potential biological activity or material properties. |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-5-methyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-6(2)13-10-5-9(12)8(11)4-7(10)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTZCRPGMRQUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(C)C)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Bromo 2 Chloro 4 Isopropoxy 5 Methylbenzene

Regioselective Halogenation Strategies (Bromination and Chlorination) on Methylbenzene Scaffolds

Achieving the specific 1-bromo-2-chloro substitution pattern on a 4-isopropoxy-5-methylbenzene scaffold, or its precursors, is a primary challenge. The electronic properties of the substituents already on the ring—the activating methyl and isopropoxy groups and the deactivating but ortho-, para-directing halogens—play a crucial role in determining the position of incoming electrophiles.

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing halogens directly onto an aromatic ring. masterorganicchemistry.comwikipedia.org For less reactive benzene (B151609) derivatives, this reaction typically requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃), to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile. wikipedia.orgchemguide.co.uk The benzene ring's π-electrons attack this activated electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org Aromaticity is then restored by the loss of a proton from the carbon atom where the halogen has attached. masterorganicchemistry.com

In the context of a substituted methylbenzene (toluene), the existing groups direct the position of subsequent substitutions. Both alkyl and alkoxy groups are activating and ortho-, para-directing. Therefore, in a molecule like 4-isopropoxy-toluene, electrophilic halogenation would be directed to the positions ortho to the isopropoxy group (positions 3 and 5) and ortho/para to the methyl group (positions 2, 4, and 6). The powerful activating and directing effect of the oxygen in the isopropoxy group would likely dominate, favoring substitution at positions 2 and 6 (ortho to the isopropoxy group).

Table 1: Common Conditions for Electrophilic Aromatic Halogenation

| Reaction | Halogenating Agent | Catalyst/Conditions | Target Moiety |

|---|---|---|---|

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Aromatic Ring |

| Bromination | Br₂ | FeBr₃ or AlBr₃ | Aromatic Ring |

This table summarizes typical reagents for introducing halogens onto an aromatic ring via electrophilic aromatic substitution.

Phenols are highly activated substrates and can undergo halogenation, even polyhalogenation, under milder conditions, sometimes without a catalyst, especially in polar solvents. wikipedia.orgyoutube.com For instance, treating phenol (B47542) with bromine water leads to the formation of 2,4,6-tribromophenol. youtube.com To achieve selective monohalogenation of such activated rings, milder conditions, such as using solvents of low polarity like carbon disulfide at low temperatures, are necessary. youtube.com

Radical Halogenation at the Methyl Group (Benzylic Position)

In contrast to ring halogenation via EAS, substitution at the methyl group (the benzylic position) occurs through a free-radical mechanism. chemguide.co.uklibretexts.org This reaction is initiated by ultraviolet (UV) light or heat and typically employs reagents like N-bromosuccinimide (NBS) for bromination. google.comchemistrysteps.commasterorganicchemistry.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org Light initiates the process by homolytically cleaving the halogen-halogen bond to form radicals. libretexts.org A halogen radical then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. chemistrysteps.com This benzylic radical then reacts with a halogen molecule to form the benzyl (B1604629) halide and a new halogen radical, continuing the chain. chemistrysteps.commasterorganicchemistry.com

This method is highly selective for the benzylic position over the aromatic ring, especially when UV light is present and Lewis acid catalysts are absent. chemguide.co.ukyoutube.com Therefore, this approach is primarily used to functionalize the methyl side chain of toluene (B28343) derivatives rather than halogenating the ring itself. studymind.co.uklibretexts.org

Directed Halogenation Approaches

To overcome the challenges of regioselectivity dictated by the inherent electronic effects of substituents, directed metalation strategies can be employed. Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of substituted aromatics. thieme-connect.comresearchgate.net In this approach, a directed metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation and subsequent lithiation of a specific ortho-position. The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source (e.g., Br₂, I₂, C₂Cl₆) to install a halogen atom at that precise location. thieme-connect.comresearchgate.net

For phenolic substrates, the hydroxyl group can be protected as a DMG, such as an N-isopropylcarbamate. This group effectively directs lithiation to the adjacent ortho position. thieme-connect.comresearchgate.net This strategy allows for the introduction of halogens in positions that might be disfavored under standard electrophilic aromatic substitution conditions, providing a high degree of control over the final substitution pattern. thieme-connect.comacs.orgscientificupdate.com

Etherification Techniques for Isopropoxy Moiety Introduction

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com The reaction involves the Sₙ2 displacement of a halide or other suitable leaving group by an alkoxide ion. masterorganicchemistry.com To synthesize 1-bromo-2-chloro-4-isopropoxy-5-methylbenzene, a plausible precursor would be 4-bromo-5-chloro-2-methylphenol (B1523040). This phenol would first be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. The resulting phenoxide anion then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired isopropoxy ether.

The success of the Williamson synthesis is highly dependent on the nature of the alkyl halide. masterorganicchemistry.com It works best with methyl and primary alkyl halides. masterorganicchemistry.com Secondary halides, like 2-bromopropane, can undergo a competing E2 elimination reaction, especially with a sterically hindered or strongly basic alkoxide, which reduces the ether yield. quora.com For sterically hindered substrates, reaction conditions must be carefully optimized to favor substitution over elimination. acs.orgnih.gov

Palladium-Catalyzed Alkoxylation Reactions

Modern cross-coupling chemistry offers powerful alternatives for C-O bond formation. The Buchwald-Hartwig amination has been extended to the synthesis of aryl ethers, providing a robust method for coupling alcohols with aryl halides. wikipedia.orgnrochemistry.comorganic-chemistry.org This palladium-catalyzed reaction can form C-O bonds under conditions that are often milder than classical methods like the Ullmann condensation. wikipedia.orgrsc.org

In this approach, an aryl halide (e.g., 1,4-dibromo-2-chloro-5-methylbenzene (B1316802) or a related triflate) is coupled with isopropanol (B130326) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.orgnih.gov The choice of ligand is crucial for the efficiency of the reaction, especially when using secondary alcohols like isopropanol. nih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide intermediate, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. nrochemistry.com This methodology is tolerant of a wide range of functional groups and has become a valuable tool for the synthesis of complex aryl ethers. organic-chemistry.orgrsc.orgnih.gov

Orthogonal Functionalization Strategies for Poly-substituted Benzene Rings

The concept of orthogonal functionalization is central to the synthesis of complex aromatic molecules. This strategy involves a sequence of reactions where each step proceeds in high yield and with high regioselectivity, without interfering with functional groups already present on the molecule. The directing effects of substituents in electrophilic aromatic substitution (EAS) reactions are a key consideration in developing such a strategy.

In the case of this compound, the substituents are a bromine atom, a chlorine atom, an isopropoxy group, and a methyl group. The methyl and isopropoxy groups are activating ortho-, para-directors, while the bromine and chlorine atoms are deactivating ortho-, para-directors. A plausible synthetic route would involve a careful sequence of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

A retrosynthetic analysis might begin with the formation of the isopropoxy ether linkage, which is often accomplished via a Williamson ether synthesis or a metal-catalyzed etherification. This would require a suitably substituted phenol as a precursor. The arrangement of the halogen and methyl groups on this phenolic precursor is crucial.

One possible synthetic pathway could start with a commercially available substituted toluene. For instance, starting with 4-methylphenol, one could introduce the halogen atoms. The hydroxyl group is a strongly activating ortho-, para-director. Therefore, direct halogenation of 4-methylphenol would likely lead to a mixture of products. A more controlled approach would be to introduce the halogens in a stepwise manner, potentially utilizing blocking groups to achieve the desired regiochemistry.

Alternatively, a route could commence with a di-halogenated toluene. For example, starting with 1-bromo-2-chloro-4-methylbenzene, a subsequent nitration could be envisioned. scbt.com The nitro group, a strong deactivator and meta-director, could then be reduced to an amine, which in turn could be converted to a hydroxyl group via a diazotization reaction. Finally, the hydroxyl group can be converted to the isopropoxy ether. The success of this approach would depend on the regioselectivity of the nitration step on the 1-bromo-2-chloro-4-methylbenzene starting material.

The following table outlines the directing effects of the substituents relevant to the synthesis of this compound:

| Substituent | Electronic Effect | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -OCH(CH₃)₂ (Isopropoxy) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Catalytic Systems and Reaction Conditions in the Synthesis of Substituted Aryl Ethers

The formation of the aryl ether bond in this compound is a key synthetic step. The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of our target molecule, this would involve the reaction of a deprotonated 4-bromo-5-chloro-2-methylphenol with an isopropyl halide.

However, modern organic synthesis often favors catalytic methods due to their milder reaction conditions and broader substrate scope. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the formation of C-O bonds. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with an alcohol. google.com

For the synthesis of this compound, a palladium-catalyzed coupling of a suitably protected 4-bromo-5-chloro-2-methylphenol with isopropanol could be a viable option. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Copper-catalyzed Ullmann condensations are another established method for aryl ether synthesis. While historically requiring harsh reaction conditions, significant advancements have led to the development of milder, more efficient copper-catalyzed systems. These often utilize ligands such as phenanthrolines or diamines to facilitate the coupling of aryl halides with alcohols.

The following table summarizes some common catalytic systems for aryl ether synthesis:

| Catalytic System | Typical Reaction Conditions | Advantages |

| Palladium/Phosphine Ligand | Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-120°C | Mild conditions, high yields, broad substrate scope. google.com |

| Copper/Ligand | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Pyridine), High temperatures | Lower cost than palladium, effective for certain substrates. |

| Nickel/Ligand | Base, Solvent, Elevated temperatures | Can be a more economical alternative to palladium. |

Novel Synthetic Routes and Green Chemistry Principles in the Production of Halogenated Isopropoxybenzenes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of halogenated isopropoxybenzenes, this translates to the use of less hazardous reagents, milder reaction conditions, and processes that generate minimal waste.

One area of active research is the development of catalytic systems that can operate in greener solvents, such as water or bio-renewable solvents. Phase-transfer catalysts can also be employed to facilitate reactions between water-soluble and organic-soluble reactants, reducing the need for large volumes of organic solvents. wikipedia.org

Furthermore, efforts are being made to replace traditional, stoichiometric reagents with catalytic alternatives. For example, instead of using a strong base in stoichiometric amounts for the Williamson ether synthesis, a catalytic amount of a base could be used in conjunction with a system that regenerates the base in situ.

In the context of halogenation, traditional methods often employ elemental halogens, which can be hazardous. Newer methods focus on the use of safer halogenating agents, such as N-halosuccinimides, in conjunction with catalytic activators.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, is another key aspect of green chemistry. This can significantly reduce solvent usage and waste generation. For the synthesis of this compound, a one-pot procedure that combines halogenation and etherification steps could represent a significant improvement in terms of sustainability.

The following table highlights some green chemistry approaches applicable to the synthesis of halogenated aryl ethers:

| Green Chemistry Principle | Application in Synthesis |

| Use of Catalysis | Employing transition metal catalysts (e.g., Pd, Cu, Ni) to enable reactions under milder conditions and with higher atom economy. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or bio-renewable alternatives. |

| Waste Prevention | Designing synthetic routes to minimize the formation of byproducts and utilizing one-pot or tandem reaction strategies. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

Mechanistic Studies and Reaction Pathways of 1 Bromo 2 Chloro 4 Isopropoxy 5 Methylbenzene

Electrophilic Aromatic Substitution Reactions on the Core Structure

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of 1-Bromo-2-chloro-4-isopropoxy-5-methylbenzene in these reactions is governed by the interplay of the electronic and steric effects of its substituents. The benzene (B151609) ring has two available positions for electrophilic attack, at C3 and C6. The directing effects of the existing groups determine the preferred site of substitution.

Influence of Halogen and Alkoxy/Alkyl Substituents on Regioselectivity and Reactivity

The regiochemical outcome of EAS on this compound is a result of the cumulative influence of its four substituents. These groups can be classified based on their activating/deactivating and directing effects:

Isopropoxy group (-OCH(CH₃)₂): This is a strongly activating group and an ortho, para-director. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack.

Methyl group (-CH₃): This is a weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect.

Bromo (-Br) and Chloro (-Cl) groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion intermediate.

In the case of this compound, the powerful activating and ortho, para-directing effect of the isopropoxy group at C4 is the dominant factor. It strongly directs incoming electrophiles to its ortho positions, which are C3 and C5. The methyl group at C5 also directs ortho (to C6 and C4) and para (to C1). The bromo and chloro groups at C1 and C2, respectively, are weaker directors in the presence of the strongly activating isopropoxy group.

Considering the available positions, C3 and C6, the isopropoxy group strongly activates the C3 position. The methyl group activates the C6 position. However, the isopropoxy group is a much stronger activating group than the methyl group. Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the highly activating isopropoxy group. Steric hindrance from the adjacent chloro group at C2 might slightly disfavor this position, but the electronic activation is expected to be the overriding factor. The C6 position, while activated by the methyl group, is sterically hindered by the adjacent bromo group at C1.

Kinetic and Thermodynamic Considerations in Substitution

In electrophilic aromatic substitution, the distribution of products can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). In the case of this compound, the strong activation of the C3 position by the isopropoxy group would lead to a lower activation energy for attack at this site, making the 3-substituted product the kinetically favored one.

Thermodynamic Control: At higher temperatures, the substitution reaction may become reversible. Under these conditions, the product distribution will reflect the relative thermodynamic stabilities of the possible isomers. The thermodynamic stability of the final product is influenced by factors such as steric interactions. While the C3 position is electronically favored, the resulting product might experience some steric strain due to the proximity of five substituents. However, given the strong electronic preference, it is likely that the 3-substituted product is also the thermodynamically more stable product, or that the energy difference between the potential products is not significant enough to favor isomerization under typical EAS conditions.

For most standard electrophilic aromatic substitution reactions on this type of polysubstituted benzene, the reaction is effectively under kinetic control, and the regioselectivity is determined by the most stabilized transition state, which leads to substitution at the most activated, accessible position.

Nucleophilic Aromatic Substitution Reactions of the Halogen Atoms

Nucleophilic Aromatic Substitution (SNAr) on aryl halides is generally challenging and typically requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack. The compound this compound lacks such strong EWGs, making it relatively unreactive towards standard SNAr conditions.

Vicarious Nucleophilic Substitution Pathways

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile bearing a leaving group. This mechanism is not directly applicable to the substitution of the halogen atoms in this compound as it primarily involves C-H bond functionalization on activated systems (e.g., nitroarenes). While conceptually related, the direct displacement of the bromo or chloro atoms on this non-activated ring would not proceed through a classical VNS pathway.

Alternative pathways for nucleophilic substitution on non-activated aryl halides include the benzyne (B1209423) mechanism, which occurs under very strong basic conditions. This elimination-addition mechanism would be possible for this compound, potentially leading to a mixture of products depending on which halogen is eliminated and where the nucleophile adds to the resulting benzyne intermediate.

Role of Activating Groups in SNAr Mechanisms

In a typical SNAr (addition-elimination) mechanism, activating groups are crucial for stabilizing the negatively charged Meisenheimer complex intermediate. The substituents on this compound (isopropoxy, methyl, bromo, and chloro) are not considered activating for SNAr. In fact, the electron-donating isopropoxy and methyl groups would further deactivate the ring towards nucleophilic attack by increasing the electron density. Therefore, for a nucleophilic substitution to occur at either the C-Br or C-Cl bond via an addition-elimination pathway, extremely harsh reaction conditions or the use of specialized catalyst systems would be necessary to overcome the high activation barrier.

Organometallic Cross-Coupling Reactions at Halogenated Sites

Organometallic cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the halogenated sites of this compound. The differential reactivity of the C-Br and C-Cl bonds is a key factor in achieving selective functionalization. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This inherent difference allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, or for sequential couplings under different reaction conditions.

A variety of well-established cross-coupling reactions can be envisioned at the halogenated positions of this molecule:

| Reaction Name | Organometallic Reagent | General Transformation | Typical Catalyst |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Ar-X + R-B(OR)₂ → Ar-R | Pd(0) complexes |

| Negishi Coupling | Organozinc compounds | Ar-X + R-ZnX → Ar-R | Pd(0) or Ni(0) complexes |

| Stille Coupling | Organotin compounds (stannanes) | Ar-X + R-SnR'₃ → Ar-R | Pd(0) complexes |

| Kumada Coupling | Grignard reagents (organomagnesium) | Ar-X + R-MgX → Ar-R | Ni(0) or Pd(0) complexes |

| Buchwald-Hartwig Amination | Amines | Ar-X + R₂NH → Ar-NR₂ | Pd(0) complexes with specialized phosphine (B1218219) ligands |

| Sonogashira Coupling | Terminal alkynes | Ar-X + H-C≡C-R → Ar-C≡C-R | Pd(0) complexes and a Cu(I) co-catalyst |

Due to the higher reactivity of the C-Br bond, initial cross-coupling reactions under mild conditions would be expected to occur selectively at the C1 position. Subsequent, more forcing conditions could then be employed to achieve a second coupling at the less reactive C2 (C-Cl) position, allowing for the stepwise and regiocontrolled introduction of two different substituents. The choice of catalyst, ligand, base, and solvent can be fine-tuned to optimize the selectivity and yield of these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organohalides and organoboron compounds. lumenlearning.comlibretexts.org In the case of this compound, the bromine atom is the more reactive site for this transformation due to the weaker carbon-bromine bond compared to the carbon-chlorine bond.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: lumenlearning.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, replacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. lumenlearning.com

This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov For substrates similar to this compound, the choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Key Steps in the Suzuki-Miyaura Coupling Mechanism

| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst adds to the aryl halide, forming a Pd(II) complex. |

| Transmetalation | The organic group from the organoboron compound is transferred to the palladium center. |

| Reductive Elimination | The desired carbon-carbon bond is formed, and the product is released from the palladium, regenerating the Pd(0) catalyst. |

Other Palladium/Copper-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium and copper-catalyzed cross-coupling reactions to form various carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions:

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The mechanism involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. lumenlearning.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt. libretexts.org

Stille Coupling: This involves the reaction of the aryl halide with an organotin compound, catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl halide and an amine.

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions offer an alternative to palladium-based methods. These reactions can be advantageous due to the lower cost and different reactivity profile of copper. For instance, copper catalysis can be effective for the coupling of aryl halides with various nucleophiles. A proposed mechanism for some copper-catalyzed couplings involves the formation of a copper(I) complex, which then undergoes transmetalation with the nucleophile. This is followed by a single-electron transfer process with the aryl bromide to generate a radical intermediate, which then couples to form the product. sustech.edu.cn

Reactions Involving the Isopropoxy Group

The isopropoxy group (-OCH(CH₃)₂) is a key feature of the molecule, influencing its electronic properties and providing a site for specific chemical transformations.

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The mechanism of acidic ether cleavage generally proceeds via one of two pathways, depending on the structure of the ether:

Sₙ2 Pathway: For ethers with primary or methyl groups, the reaction proceeds through an Sₙ2 mechanism. The first step is the protonation of the ether oxygen by the strong acid, which makes it a better leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com A nucleophile (e.g., I⁻ or Br⁻) then attacks the less sterically hindered carbon of the protonated ether, displacing the alcohol.

Sₙ1 Pathway: For ethers with tertiary carbons, the cleavage occurs via an Sₙ1 mechanism. After protonation of the ether oxygen, the tertiary carbocation is formed as a stable intermediate, which is then attacked by the nucleophile.

In the case of this compound, the isopropoxy group is attached to the aromatic ring. Cleavage of the aryl-oxygen bond is generally difficult. However, the bond between the isopropyl group and the oxygen can be cleaved under strong acidic conditions.

While direct transformations of the isopropoxy group without cleavage are less common, the oxygen atom can influence the reactivity of the aromatic ring through its electron-donating character. It can also potentially be involved in intramolecular reactions or rearrangements under specific conditions, although such pathways are not widely reported for this specific molecule.

Reactions at the Methyl Side Chain (Benzylic Transformations)

The methyl group attached to the benzene ring is a site for benzylic reactions. The benzylic position is particularly reactive due to the ability of the benzene ring to stabilize intermediates, such as radicals and carbocations, through resonance. khanacademy.org

Free radical halogenation is a reaction that can introduce a halogen atom onto the methyl side chain. youtube.com This reaction is typically initiated by light (hν) or heat and proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com

The regioselectivity of free radical halogenation is highly dependent on the halogen used. Bromination is known to be highly selective, favoring the formation of the most stable radical intermediate. youtube.comyoutube.com In the case of this compound, abstraction of a hydrogen atom from the methyl group leads to a benzylic radical. This benzylic radical is significantly stabilized by resonance, with the unpaired electron delocalized over the benzene ring. khanacademy.org Consequently, bromination with reagents like N-bromosuccinimide (NBS) will predominantly occur at the benzylic position. youtube.com

Chlorination, on the other hand, is much less selective than bromination. youtube.commasterorganicchemistry.com While the benzylic position is still favored, a mixture of products, including polychlorinated species, is more likely to be formed. The relative reactivity of different types of C-H bonds towards chlorination is less pronounced than with bromination. youtube.com

Table 2: Relative Selectivity of Halogenation at Different C-H Bonds

| Type of C-H Bond | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.6 | 99 |

| Tertiary (3°) | 5 | 1600 |

Note: The values for chlorination and bromination are approximate and can vary with reaction conditions. youtube.com

Oxidation and Reduction Pathways of the Methyl Group

The methyl group of this compound represents a key site for synthetic modification, particularly through oxidation. The reactivity of this benzylic position is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of a strong electron-donating isopropoxy group para to the methyl group and another weakly donating methyl group ortho to it enhances the stability of intermediates formed during oxidation, making the methyl group susceptible to various oxidative transformations. thieme-connect.delibretexts.orgmsu.edu In contrast, the methyl group, being in its lowest oxidation state, is generally resistant to reduction.

Oxidation Pathways

The oxidation of the methyl group can be controlled to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ncert.nic.in

Pathway to Aldehyde (Partial Oxidation):

Stopping the oxidation at the aldehyde stage requires the use of specific, milder reagents that convert the methyl group into an intermediate that is less susceptible to further oxidation. ncert.nic.in

Using Chromyl Chloride (Etard Reaction): The Etard reaction is a well-established method for the direct oxidation of an aromatic methyl group to an aldehyde. ncert.nic.in Treatment of this compound with chromyl chloride (CrO₂Cl₂) would lead to the formation of a chromium complex. This intermediate is stable and does not undergo further oxidation. Subsequent hydrolysis of this complex yields 2-bromo-5-chloro-4-isopropoxybenzaldehyde. ncert.nic.in

Using Cerium(IV) Compounds: Cerium(IV) salts, such as ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN), are effective reagents for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. thieme-connect.de The reaction mechanism is believed to proceed through the formation of a benzylic cation intermediate. The presence of the electron-donating isopropoxy group in the para position facilitates this process by stabilizing the cation. thieme-connect.de This method is noted for its selectivity, often oxidizing only one methyl group even in polymethylated aromatic compounds. thieme-connect.de

Electrochemical Oxidation: Modern electrochemical methods offer a pathway for the site-selective oxidation of methylarenes. nih.gov This technique can convert the methyl group into an acetal, which can then be hydrolyzed to the corresponding aldehyde in a subsequent step. nih.gov This approach avoids the use of chemical oxidants. The mechanism is thought to involve a single electron transfer from the benzene ring to form a radical cation, followed by the cleavage of a benzylic C-H bond. nih.gov

Pathway to Carboxylic Acid (Complete Oxidation):

Strong oxidizing agents will typically convert the methyl group completely to a carboxylic acid.

Using Potassium Permanganate (B83412) (KMnO₄): When an alkylbenzene is heated with a strong oxidizing agent like alkaline potassium manganate(VII), the entire alkyl side chain is oxidized to a carboxylic acid group, provided it has at least one benzylic hydrogen. libretexts.org In this case, reacting this compound under these conditions would yield 4-bromo-2-chloro-5-isopropoxybenzoic acid. The reaction is visually indicated by the disappearance of the purple permanganate color and the formation of a brown manganese(IV) oxide precipitate. libretexts.org

The table below summarizes the primary oxidative pathways for the methyl group.

| Pathway | Reagent(s) | Key Intermediate/Process | Final Product |

|---|---|---|---|

| Partial Oxidation to Aldehyde | Chromyl Chloride (CrO₂Cl₂) followed by Hydrolysis | Formation of a stable chromium complex | 2-bromo-5-chloro-4-isopropoxybenzaldehyde |

| Partial Oxidation to Aldehyde | Ammonium Cerium(IV) Nitrate (CAN) | Stabilized benzylic cation formation | 2-bromo-5-chloro-4-isopropoxybenzaldehyde |

| Complete Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄), heat | Complete oxidation of the alkyl side chain | 4-bromo-2-chloro-5-isopropoxybenzoic acid |

Reduction Pathways

The methyl group on the benzene ring is in a highly reduced state and is generally considered non-reactive towards standard chemical reducing agents used in organic synthesis. Reduction reactions on substituted aromatic compounds typically target more electrophilic functional groups such as nitro, carbonyl, or nitrile groups. Therefore, there are no common reduction pathways that specifically target the methyl group of this compound to transform it into a different functional group. Any reduction reaction would likely target other substituents if they were reducible.

Theoretical and Computational Investigations on 1 Bromo 2 Chloro 4 Isopropoxy 5 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

The substituents on the benzene (B151609) ring—bromo, chloro, isopropoxy, and methyl groups—significantly influence the electronic environment of the aromatic system. aip.org Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are employed to model the electronic wave function and energy of the molecule. These calculations can determine key electronic properties, as illustrated in the hypothetical data below.

Table 1: Calculated Electronic Properties of Substituted Benzenes

| Property | Benzene | 1-Bromo-2-chloro-4-isopropoxy-5-methylbenzene (Illustrative) |

|---|---|---|

| Dipole Moment (Debye) | 0 | 2.5 D |

| HOMO Energy (eV) | -9.25 | -8.75 |

| LUMO Energy (eV) | -1.15 | -1.50 |

Note: The data for this compound is illustrative and intended to represent the type of output from quantum chemical calculations.

The distribution of electron density and the electrostatic potential are also critical aspects revealed by these calculations. The electronegative halogen atoms (bromine and chlorine) and the oxygen atom of the isopropoxy group are expected to create regions of negative electrostatic potential, while the methyl group and the aromatic ring itself will have a more complex distribution influencing its interaction with other molecules.

Density Functional Theory (DFT) Applications for Predicting Reactivity and Reaction Energetics

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the reactivity and reaction energetics of organic molecules like this compound. researchgate.net DFT methods are computationally less demanding than traditional ab initio methods, allowing for the study of larger and more complex systems with a high degree of accuracy.

DFT calculations can be used to predict various reactivity descriptors, such as the Fukui function and local softness, which indicate the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations can help predict the regioselectivity of further substitution reactions on the aromatic ring.

Furthermore, DFT is instrumental in mapping out the potential energy surfaces of chemical reactions involving this molecule. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is crucial for understanding the kinetics and thermodynamics of reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Table 2: Hypothetical DFT-Calculated Reaction Energetics

| Reaction | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Nucleophilic Aromatic Substitution at C-1 | 25.3 | -5.2 |

| Nucleophilic Aromatic Substitution at C-2 | 28.1 | -4.8 |

Note: These values are hypothetical and serve to illustrate the application of DFT in predicting reaction energetics.

Molecular Modeling and Conformation Analysis of Substituted Benzene Derivatives

The three-dimensional structure and conformational preferences of this compound are key determinants of its physical and chemical properties. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to explore the conformational landscape of this substituted benzene derivative.

The isopropoxy group, in particular, can adopt various conformations due to rotation around the C-O bonds. These different conformations will have varying steric and electronic interactions with the adjacent chloro and methyl groups on the benzene ring. Conformational analysis aims to identify the lowest energy conformers, which are the most populated at a given temperature.

The results of such analyses typically include the relative energies of different conformers and the rotational barriers between them. This information is valuable for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or in the solid state.

Table 3: Illustrative Conformational Analysis of the Isopropoxy Group

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.0 |

| B | 180° | 1.2 |

Note: The data presented is for illustrative purposes to show the output of a conformational analysis.

Computational Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry plays a vital role in the structural elucidation of newly synthesized compounds by predicting their spectroscopic parameters. For this compound, methods like DFT can be used to calculate theoretical NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.netacs.org

These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between the calculated and experimental spectra can often point to an incorrect structural assignment or provide insights into subtle electronic or conformational effects. The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and basis sets.

While specific numerical values are not presented here, the general approach involves optimizing the molecular geometry and then performing the relevant spectroscopic calculations at a high level of theory. This combined experimental and computational approach is a powerful strategy for unambiguous structure determination.

In Silico Studies of Structure-Reactivity Relationships in Halogenated Ethers

In silico studies, which are computational investigations, are instrumental in understanding the structure-reactivity relationships of halogenated ethers, a class of compounds to which this compound belongs. researchgate.netresearchgate.net These studies often involve the analysis of a series of related compounds to identify trends in reactivity and to develop predictive models.

For halogenated ethers, key aspects of interest include the influence of the type and position of the halogen atoms on the reactivity of the ether linkage and the aromatic ring. Computational models can be used to quantify various molecular descriptors, such as electronic properties, steric parameters, and quantum chemical indices. These descriptors can then be correlated with experimentally observed reactivity using techniques like Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analysis.

Applications As a Synthetic Intermediate and Precursor for Advanced Molecular Architectures

Utilization in the Synthesis of Complex Organic Molecules

While specific examples of the use of 1-bromo-2-chloro-4-isopropoxy-5-methylbenzene in the total synthesis of complex natural products or pharmaceutically active compounds are not readily found in the literature, its structure suggests several potential applications. The presence of two different halogen atoms (bromine and chlorine) offers opportunities for regioselective cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. The bromine atom is generally more reactive than the chlorine atom in such transformations, allowing for sequential functionalization. This differential reactivity is a key strategy in the assembly of intricate molecular architectures.

The isopropoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the benzene (B151609) ring. The methyl group can also be a site for further chemical modification through free-radical halogenation or oxidation to introduce other functional groups.

Precursor for the Development of Novel Scaffolds and Functional Groups

The unique substitution pattern of this compound makes it a potential precursor for the development of novel molecular scaffolds. Through a series of tailored chemical reactions, the initial benzene ring can be elaborated into more complex heterocyclic or polycyclic systems. For instance, the halogen atoms could serve as handles for the introduction of nitrogen, oxygen, or sulfur-containing moieties, leading to the formation of novel heterocyclic rings.

Furthermore, the isopropoxy group can be cleaved to reveal a hydroxyl group, which can then be used as a point of attachment for other molecular fragments or as a directing group for further reactions. The interplay between the various substituents allows for a wide range of chemical transformations, paving the way for the creation of previously unexplored molecular frameworks with potential applications in materials science or medicinal chemistry.

Strategies for Diversity-Oriented Synthesis through Functionalization of this compound

Diversity-oriented synthesis (DOS) aims to create a wide array of structurally diverse molecules from a common starting material. The multiple functional groups on this compound make it a suitable candidate for DOS strategies.

A hypothetical DOS approach could involve a branching reaction pathway where the bromine and chlorine atoms are selectively functionalized using a variety of coupling partners. For example, a library of compounds could be generated by reacting the bromo-position with a set of boronic acids via Suzuki coupling, followed by the reaction of the chloro-position with a different set of amines via Buchwald-Hartwig amination. Further diversification could be achieved by modifying the isopropoxy and methyl groups. This strategy would rapidly generate a collection of molecules with significant structural diversity around a central scaffold.

Table 1: Potential Reactions for Diversity-Oriented Synthesis

| Functional Group | Potential Reaction Type | Example Reagents | Resulting Functional Group |

| Bromine | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl |

| Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl |

| Chlorine | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino |

| Chlorine | Cyanation | Metal cyanides, Pd catalyst | Cyano |

| Isopropoxy | Ether Cleavage | BBr₃, HBr | Hydroxyl |

| Methyl | Free-Radical Halogenation | NBS, AIBN | Bromomethyl |

This table is illustrative of potential synthetic transformations and is not based on experimentally verified reactions for this specific compound.

Role in Multi-step Synthesis Design and Optimization

In the context of a multi-step synthesis, this compound could serve as a key intermediate. Its pre-installed functional groups can simplify a synthetic route by avoiding the need for their introduction at a later stage, which might require harsh reaction conditions incompatible with other parts of the molecule.

The design of a multi-step synthesis involving this compound would strategically leverage the differential reactivity of its functional groups. For instance, a synthetic plan might involve an initial selective reaction at the more reactive bromine site, followed by transformations at the chlorine site, and concluding with modifications of the isopropoxy or methyl groups. The optimization of such a synthesis would involve carefully selecting reaction conditions (catalysts, ligands, solvents, and temperature) to ensure high selectivity and yield for each step, minimizing the formation of unwanted side products. The steric hindrance provided by the isopropoxy and methyl groups could also play a crucial role in directing the stereochemical outcome of certain reactions.

Advanced Methodologies in the Chemical Research of 1 Bromo 2 Chloro 4 Isopropoxy 5 Methylbenzene

Application of Advanced NMR Spectroscopy for Mechanistic Elucidation (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules like 1-bromo-2-chloro-4-isopropoxy-5-methylbenzene. While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) techniques are crucial for unambiguous assignments and mechanistic studies.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy) establish proton-proton couplings, for instance, between the methine and methyl protons of the isopropoxy group. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds), which is vital for connecting the isopropoxy group to the aromatic ring and confirming the substitution pattern. slideshare.netemerypharma.com For aromatic compounds, the number of signals in the ¹³C NMR spectrum can indicate the substitution pattern; for example, a para-disubstituted benzene (B151609) often shows four aromatic carbon signals due to symmetry. libretexts.orgmnstate.edu

Solid-State NMR (ssNMR): Should the compound be a crystalline or amorphous solid, ssNMR can provide insights into its solid-state conformation and packing, information not obtainable from solution NMR. fu-berlin.de Studies on benzene derivatives confined in porous materials have demonstrated the utility of ssNMR in understanding molecular dynamics in different states. fu-berlin.de

Table 1: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Correlations/Splitting |

| Aromatic Protons | ¹H NMR | 6.5 - 8.0 | Splitting patterns (e.g., doublets, singlets) depend on the substitution, revealing adjacent protons. libretexts.org |

| Aromatic Carbons | ¹³C NMR | 120 - 150 | The number of signals can help determine the substitution pattern. libretexts.org |

| Isopropoxy CH | ¹H NMR | ~4.0 - 4.5 | Septet (split by 6 methyl protons). |

| Isopropoxy CH₃ | ¹H NMR | ~1.3 | Doublet (split by 1 methine proton). |

| Ring CH₃ | ¹H NMR | ~2.0 - 2.5 | Singlet. |

| Connectivity | COSY | N/A | Cross-peaks between the isopropoxy CH and CH₃ protons. emerypharma.com |

| Connectivity | HMBC | N/A | Cross-peaks between isopropoxy protons and the aromatic carbon at position 4; cross-peaks between ring methyl protons and adjacent aromatic carbons. slideshare.net |

High-Resolution Mass Spectrometry in Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of reaction components. For halogenated compounds, HRMS is particularly useful due to the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). docbrown.info This isotopic signature provides a clear fingerprint for identifying molecules containing these halogens.

When coupled with gas chromatography (GC-HRMS), this technique allows for the separation and identification of volatile compounds in a complex mixture, which is critical for monitoring reaction progress and identifying byproducts. oup.comresearchgate.net The high mass accuracy of HRMS allows for the confident differentiation between ions of the same nominal mass but different elemental compositions, which is crucial for elucidating reaction pathways. docbrown.info Various halogenated compounds, including ethers, are routinely analyzed by GC-HRMS in environmental and chemical studies. oup.comresearchgate.netfhv.at

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are fundamental for tracking the progress of a reaction and ensuring the purity of the final product.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted benzenes. nih.govnih.gov It can be used to monitor the disappearance of starting materials and the appearance of this compound over time, allowing for the optimization of reaction conditions. ijpsr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. researchgate.net For compounds that may not be suitable for GC, reversed-phase HPLC provides an excellent alternative for purity assessment. sielc.comresearchgate.net Method development involves optimizing the mobile phase (e.g., acetonitrile (B52724) and water) and stationary phase to achieve good separation of the target compound from any impurities. sielc.com

Table 2: Chromatographic Methods for Analysis

| Technique | Typical Application | Stationary Phase Example | Mobile Phase Example | Detection Method |

| Gas Chromatography (GC) | Reaction monitoring, purity assessment of volatile compounds. | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane) ijpsr.com | Inert carrier gas (e.g., Helium). researchgate.net | Mass Spectrometry (MS), Flame Ionization Detector (FID). nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, preparative purification. | C18 (Reversed-Phase) researchgate.net | Acetonitrile/Water mixture with an acid modifier (e.g., formic acid). sielc.com | UV-Vis Detector, Mass Spectrometry (MS). |

X-ray Crystallography for Crystalline Structure Analysis (if applicable)

If this compound can be obtained as a single crystal of suitable quality, X-ray crystallography provides the definitive method for determining its three-dimensional molecular structure. This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Furthermore, it reveals intermolecular interactions, such as halogen bonding (e.g., Br···Cl or Cl···Cl interactions) and π–π stacking, which govern the crystal packing. researchgate.netresearchgate.net While no specific crystal structure for the title compound is publicly available, studies on similar bromo- and chloro-substituted aromatic compounds have been successfully characterized using this method, providing valuable insights into their solid-state arrangements. researchgate.netresearchgate.netnih.govresearchgate.net

Future Directions and Emerging Research Avenues for 1 Bromo 2 Chloro 4 Isopropoxy 5 Methylbenzene

Development of Asymmetric Synthetic Routes

Currently, the synthesis of 1-Bromo-2-chloro-4-isopropoxy-5-methylbenzene does not inherently require stereochemical control, as the molecule is achiral. However, its derivatives, which may be synthesized for various applications, could possess stereogenic centers. The development of asymmetric synthetic routes becomes crucial when this compound is used as a precursor for chiral molecules.

Future research could focus on enantioselective methods to introduce chiral functionalities to the benzene (B151609) ring or its substituents. For instance, asymmetric catalysis could be employed in the functionalization of the methyl group or in the elaboration of the isopropoxy group. While direct asymmetric synthesis of the title compound itself is not relevant, the development of catalytic systems that can desymmetrize prochiral derivatives is a promising avenue. Research into chiral catalysts, such as those based on transition metals with chiral ligands, could enable the enantioselective synthesis of valuable chiral derivatives from this aromatic platform. The successful development of asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols using nucleophilic amine catalysis showcases the potential for creating chiral aryl allyl ethers, a strategy that could be adapted for derivatives of this compound. nih.gov

Table 1: Potential Asymmetric Transformations for Derivatives

| Transformation Type | Potential Chiral Functionality | Catalytic System Example |

| Asymmetric C-H functionalization | Chiral alkyl or aryl groups | Chiral Palladium or Rhodium complexes |

| Enantioselective etherification | Chiral ether side chains | Chiral phase-transfer catalysts |

| Asymmetric cross-coupling | Axially chiral biaryl structures | Chiral phosphine (B1218219) ligands (e.g., BINAP) |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. nih.govacs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and reduced waste. semanticscholar.org

Future research will likely involve the development of dedicated flow-based protocols for the multi-step synthesis of this compound. libretexts.org This could involve packing reactor columns with solid-supported reagents or catalysts to streamline purification processes. acs.org Furthermore, integrating these flow reactors with automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for biological or material science applications. sigmaaldrich.commerckmillipore.comwikipedia.org Automated systems can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention, accelerating the discovery of new molecules based on the this compound scaffold. metoree.comkit.edu

Table 2: Comparison of Batch vs. Flow Synthesis for Polysubstituted Aromatics

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by stirring efficiency | Enhanced due to small channel dimensions |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, inherently safer |

| Scalability | Often requires re-optimization | Linear scalability by running for longer times |

| Process Control | Less precise | Precise control over parameters |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. rsc.org These techniques often operate under mild conditions and can enable unique chemical transformations.

For this compound, photocatalysis could be explored for C-H functionalization of the methyl group or the aromatic ring, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. acs.orgacs.org For instance, visible-light-mediated photoredox catalysis could be used to generate radical intermediates that can participate in a variety of bond-forming reactions. beilstein-journals.orgresearcher.life

Electrocatalysis offers another promising avenue, particularly for the selective hydrogenation or hydrogenolysis of the halogen substituents. researchgate.netacs.orgresearchgate.net By controlling the electrode potential, it may be possible to selectively cleave the C-Br or C-Cl bond, providing a route to further functionalized derivatives. chemrxiv.orgacs.org Electrocatalytic methods can also be used for the synthesis of precursors to aryl ethers, providing a sustainable route to the isopropoxy moiety. chemrxiv.org

Sustainable Chemistry and Waste Valorization in its Synthetic Production

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals. scranton.edu Future research on the production of this compound will likely focus on developing more sustainable synthetic routes. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation. researchgate.net

A key area of investigation will be the use of starting materials derived from renewable feedstocks. ucl.ac.ukucl.ac.uk For instance, research into the conversion of biomass-derived platform molecules into aromatic compounds is a rapidly growing field. rsc.orgmdpi.com The valorization of waste streams from other industrial processes could also provide a sustainable source of precursors for the synthesis of this compound. novomof.comtandfonline.commdpi.comrsc.org For example, lignin, a major component of biomass, is a rich source of substituted phenolic compounds that could potentially be converted into valuable aromatic chemicals.

Predictive Retrosynthesis and Computer-Aided Design of Derivatives

Advances in artificial intelligence and machine learning are revolutionizing the field of chemical synthesis. acs.org Predictive retrosynthesis tools can now propose viable synthetic routes for complex molecules, saving significant time and resources in the planning phase. nih.govresearchgate.netnih.govarxiv.org For this compound, these algorithms could be used to identify novel and more efficient synthetic disconnections, potentially leading to shorter and more cost-effective production methods.

Furthermore, computer-aided design (CADD) can be employed to predict the properties of novel derivatives of this compound. nih.gov By modeling the interactions of virtual derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest potential for desired activities, such as pharmaceutical or agrochemical effects. researchgate.netnih.gov This in silico approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold. The halogen atoms on the ring, in particular, can be leveraged for specific interactions like halogen bonding in rational drug design. researchgate.netnih.govacs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2-chloro-4-isopropoxy-5-methylbenzene, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation. For example, bromination of a pre-chlorinated benzene derivative followed by isopropoxy group introduction using Williamson ether synthesis. Optimization involves controlling reaction temperature (e.g., 0–5°C for bromination to minimize side products) and using anhydrous conditions to avoid hydrolysis of intermediates . Catalytic methods, such as Cu-mediated coupling for alkoxylation, may enhance efficiency . Purity can be improved via column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How do researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- GC/HPLC : Purity (>95%) is confirmed using gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards .

- Spectroscopy : NMR (¹H, ¹³C, and 2D techniques like COSY) identifies substituent positions. For example, the isopropoxy group’s methyl protons appear as a septet (δ 1.2–1.4 ppm), while aromatic protons show splitting patterns reflecting adjacent halogens . Mass spectrometry (EI-MS) confirms molecular weight (e.g., M⁺ peak at m/z 277).

Q. What challenges arise during purification due to similar physicochemical properties of halogenated aromatics?

- Methodological Answer : Co-elution of byproducts (e.g., dihalogenated isomers) is common. Techniques include:

- Fractional crystallization : Leveraging differences in solubility (e.g., in ethanol/water mixtures).

- Advanced chromatography : Using reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases to resolve structurally similar impurities .

Advanced Research Questions

Q. How do substituent electronic effects influence regioselectivity in further functionalization?

- Methodological Answer : The chloro and bromo groups act as meta-directors, while the isopropoxy group is para-directing. For example, electrophilic substitution (e.g., nitration) occurs preferentially at the position ortho to the isopropoxy group due to its strong electron-donating nature. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .

Q. What are the decomposition pathways under thermal or photolytic conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, likely via cleavage of the C-O isopropoxy bond. Photostability studies (UV-Vis irradiation at 254 nm) show bromine radical formation, detected via EPR spectroscopy. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can mitigate degradation .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in cross-coupling reactions?

Q. How do conflicting reactivity data arise in halogen displacement studies?

- Methodological Answer : Contradictions may stem from steric hindrance (e.g., bulky isopropoxy group slowing nucleophilic substitution) or solvent polarity effects. For instance, SN2 reactions proceed faster in polar aprotic solvents (DMF, DMSO), while SN1 is negligible due to the aryl halide’s stability. Comparative kinetic studies under controlled conditions (e.g., variable-temperature NMR) resolve such discrepancies .

Q. What role does this compound play in designing bioactive analogs for medicinal chemistry?

- Methodological Answer : The bromo and chloro groups serve as handles for late-stage functionalization (e.g., Pd-catalyzed amination). Derivatives like (5-bromo-2-chlorophenyl)methanones exhibit antifungal activity, as shown in agar diffusion assays against Candida albicans . Structure-activity relationship (SAR) studies require systematic substitution of the methyl or isopropoxy groups.

Q. How can surface adsorption studies (e.g., on silica or cellulose) inform environmental fate models?

- Methodological Answer : Quartz crystal microbalance (QCM) experiments measure adsorption kinetics on indoor surfaces. For example, the compound’s hydrophobicity (logP ~3.5) predicts strong adsorption to lipid-coated surfaces, impacting bioavailability in environmental systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.